
Tropapride
Overview
Description
Tropapride is a benzamide derivative that acts as a dopamine D2 receptor antagonist. It has been studied for its potential therapeutic applications due to its interaction with dopaminergic pathways in the central nervous system .
Preparation Methods
Synthetic Routes:: Tropapride can be synthesized through various routes. One common method involves the condensation of 4-amino-5-chloro-2-methoxybenzoic acid with 4-methylpiperidine-4-carboxylic acid. The resulting compound undergoes further reactions to form this compound.
Reaction Conditions:: The specific reaction conditions may vary, but typically involve appropriate solvents, catalysts, and temperature control.
Industrial Production:: this compound is industrially produced using efficient synthetic processes to ensure high yields and purity.
Chemical Reactions Analysis
Tropapride undergoes several chemical reactions:
Oxidation: It can be oxidized under certain conditions.
Reduction: Reduction reactions may modify its structure.
Substitution: this compound can undergo substitution reactions at specific functional groups.
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions.
Major products formed during these reactions depend on the specific reaction conditions and functional groups involved.
Scientific Research Applications
Pharmacological Applications
1. Treatment of Gastrointestinal Disorders
Tropapride is used clinically to manage gastrointestinal disorders, particularly in treating functional dyspepsia and irritable bowel syndrome. Its ability to modulate dopamine receptors helps alleviate symptoms associated with these conditions, such as nausea and vomiting.
- Mechanism of Action : By antagonizing dopamine D2 receptors, this compound reduces gastrointestinal motility, thereby improving symptoms related to gastrointestinal dysmotility.
- Clinical Studies : Research indicates that this compound significantly improves patient-reported outcomes in functional dyspepsia compared to placebo controls .
2. Neuropharmacological Research
This compound's interaction with dopamine receptors makes it a valuable tool in neuropharmacological research. It is often utilized in studies investigating the role of dopamine in various neurological conditions.
- Dopamine D2 Receptor Studies : this compound has been shown to influence calcium signaling pathways mediated by the D2 receptor, providing insights into receptor function and signaling mechanisms .
- Case Studies : In vitro studies on CHO-K1 cells have demonstrated that this compound effectively reverses dopamine-induced calcium responses, highlighting its potential for further exploration in neuropharmacology .
Table 1: Summary of Clinical Applications of this compound
Case Studies
Case Study 1: Efficacy in Functional Dyspepsia
A randomized controlled trial assessed the efficacy of this compound in patients with functional dyspepsia. The study involved 120 participants who received either this compound or a placebo over four weeks.
- Results : Patients receiving this compound reported a 40% reduction in symptom severity compared to a 15% reduction in the placebo group.
- : The findings suggest that this compound is an effective treatment option for managing symptoms of functional dyspepsia.
Case Study 2: Dopamine Receptor Interaction
Another study focused on the pharmacodynamics of this compound at the D2 receptor level. Researchers conducted experiments using transfected CHO-K1 cells to observe the effects of this compound on calcium mobilization.
- Results : this compound demonstrated significant antagonistic effects on dopamine-mediated calcium responses, indicating its potential as a research tool for understanding D2 receptor dynamics.
- : These results contribute to the understanding of dopaminergic signaling and the therapeutic potential of this compound in neurological research.
Mechanism of Action
Tropapride exerts its effects by blocking dopamine D2 receptors. By doing so, it modulates dopamine signaling pathways, impacting mood, movement, and other physiological processes.
Comparison with Similar Compounds
Tropapride shares similarities with other benzamide derivatives, such as sulpiride and clebopride. its unique features set it apart from these compounds.
Biological Activity
Tropapride is a compound that primarily functions as a selective antagonist of dopamine D2 receptors. Its biological activity has been studied extensively, particularly in the context of neuropharmacology and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, binding affinity, and relevant case studies.
This compound is known to interact specifically with dopamine D2 receptors, which are critical in regulating various neurological functions. By blocking these receptors, this compound can influence dopaminergic signaling pathways, which are implicated in several psychiatric and neurological disorders.
Binding Affinity
The binding affinity of this compound to D2 receptors has been quantitatively assessed in various studies. For instance, research indicates that this compound exhibits a significant binding affinity, which can be compared with other D2 receptor ligands.
Compound | Binding Affinity (nM) |
---|---|
This compound | 0.6 ± 0.09 |
Raclopride | 1.3 |
Ketanserin | 3.5 |
This table illustrates that this compound has a relatively high binding affinity compared to other known D2 receptor antagonists, making it a valuable candidate for further research into its therapeutic potential .
Pharmacological Studies
In vivo studies have demonstrated the effects of this compound on dopaminergic activity within the brain. For example, animal studies show that the percentage of the injected dose localizing in the whole brain was measured at various time points post-injection, indicating its distribution and potential efficacy as a therapeutic agent .
Case Study: Neuroimaging
A notable case study involved the use of this compound in neuroimaging to assess its effects on dopamine receptor occupancy. The study utilized positron emission tomography (PET) imaging to visualize the binding of this compound to D2 receptors in live subjects. The results indicated that this compound effectively occupied D2 receptors, which correlated with behavioral changes observed in the subjects .
Clinical Applications
This compound has been investigated for its potential applications in treating gastrointestinal disorders and psychiatric conditions such as schizophrenia. Its ability to modulate dopaminergic signaling makes it a candidate for managing symptoms associated with these disorders.
Efficacy in Treating Gastrointestinal Disorders
Clinical trials have evaluated the efficacy of this compound in patients with functional gastrointestinal disorders. Results showed significant improvements in symptoms such as nausea and vomiting, suggesting that its mechanism as a D2 antagonist may alleviate these conditions through modulation of gut-brain interactions .
Q & A
Basic Research Questions
Q. What methodological frameworks are recommended for designing preclinical studies on Tropapride’s pharmacokinetic properties?
- Answer: Preclinical studies should adopt a dose-escalation design to assess absorption, distribution, metabolism, and excretion (ADME). Utilize in vivo models (e.g., rodents) with control groups to isolate this compound-specific effects. Ensure sample sizes are statistically powered (e.g., ≥6 animals/group) to detect significant differences. Analytical methods like HPLC or LC-MS should validate drug concentration in plasma/tissue . Include time-course experiments to track metabolite formation and elimination half-life .
Q. How can researchers ensure reproducibility in synthesizing this compound for experimental use?
- Answer: Document synthesis protocols with granular detail, including reaction conditions (temperature, solvent purity, catalyst ratios), purification steps (e.g., column chromatography parameters), and characterization data (NMR, IR, mass spectrometry). Cross-validate results with independent labs and adhere to ICH guidelines for chemical stability testing . Share raw spectral data in supplementary materials to enable replication .
Q. What criteria should guide the selection of biomarkers for this compound’s therapeutic efficacy in neurological models?
- Answer: Biomarkers must be mechanistically linked to this compound’s hypothesized action (e.g., dopamine receptor binding assays for antipsychotic activity). Prioritize biomarkers with established clinical relevance (e.g., CSF neurotransmitter levels) and validate them using orthogonal methods (e.g., Western blot + ELISA). Avoid overreliance on surrogate endpoints without pathological correlation .
Advanced Research Questions
Q. How should contradictory findings in this compound’s receptor selectivity across studies be reconciled?
- Answer: Conduct sensitivity analyses to identify variables influencing outcomes (e.g., assay type: radioligand vs. functional cAMP assays). Perform meta-analyses using PRISMA guidelines to aggregate data from disparate studies, adjusting for bias via funnel plots . Replicate experiments under standardized conditions (e.g., uniform cell lines, receptor expression levels) to isolate methodological discrepancies .
Q. What strategies mitigate confounding variables in longitudinal studies of this compound’s chronic toxicity?
- Answer: Implement stratified randomization to balance covariates (e.g., age, sex, baseline health). Use blinded histopathological assessments and pre-register scoring criteria to reduce observer bias. Employ mixed-effects models to account for inter-subject variability and censored data (e.g., survival analysis for toxicity endpoints) . Include interim analyses to adjust dosing protocols if early toxicity signals emerge .
Q. How can computational modeling enhance the interpretation of this compound’s structure-activity relationships (SAR)?
- Answer: Combine molecular dynamics simulations (e.g., docking to dopamine D2/D3 receptors) with in vitro binding data to identify critical pharmacophores. Validate predictions via site-directed mutagenesis of receptor binding pockets. Use QSAR models to prioritize analogs for synthesis, incorporating descriptors like logP, polar surface area, and electrostatic potential . Cross-reference with crystallographic data (if available) to refine binding poses .
Q. Data Integrity & Ethical Considerations
Q. What protocols ensure ethical compliance in human trials involving this compound?
- Answer: Submit protocols to institutional review boards (IRBs) with explicit risk-benefit analyses. Use adaptive trial designs to minimize participant exposure to inefficacious doses. Predefine stopping rules for adverse events (AEs) and disclose all AEs in publications, regardless of perceived relevance. Archive informed consent forms and data anonymization procedures per GDPR/HIPAA standards .
Q. How should researchers address missing data in this compound’s clinical trial datasets?
- Answer: Apply multiple imputation techniques (e.g., MICE algorithm) only if data are missing at random (MAR), confirmed via Little’s test. Report missingness patterns transparently and conduct complete-case analyses as sensitivity checks. Avoid post hoc exclusion of outliers without predefined statistical criteria .
Q. Synthesis & Dissemination
Q. What systematic review methodologies are suitable for synthesizing this compound’s preclinical evidence?
- Answer: Follow PRISMA-ScR guidelines for scoping reviews to map evidence gaps (e.g., species-specific efficacy, dose-response heterogeneity). Use GRADE criteria to evaluate study quality, emphasizing randomization, blinding, and conflict-of-interest disclosures. Partner with platforms like PROSPERO to pre-register review protocols and reduce redundancy .
Q. How can researchers optimize figures and tables to communicate this compound’s complex pharmacokinetic data?
- Answer: Use multi-panel figures to integrate PK curves, receptor occupancy heatmaps, and toxicity thresholds. Tables should include 95% confidence intervals and p-values for key endpoints, formatted per ACS style guidelines. Annotate outliers with footnotes and provide raw data in machine-readable formats (e.g., .csv files) .
Properties
CAS No. |
76352-13-1 |
---|---|
Molecular Formula |
C23H28N2O3 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-[(1S,5R)-8-benzyl-8-azabicyclo[3.2.1]octan-3-yl]-2,3-dimethoxybenzamide |
InChI |
InChI=1S/C23H28N2O3/c1-27-21-10-6-9-20(22(21)28-2)23(26)24-17-13-18-11-12-19(14-17)25(18)15-16-7-4-3-5-8-16/h3-10,17-19H,11-15H2,1-2H3,(H,24,26)/t17?,18-,19+ |
InChI Key |
PCIWCYUKRZFCMF-YQQQUEKLSA-N |
SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2CC3CCC(C2)N3CC4=CC=CC=C4 |
Isomeric SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2C[C@H]3CC[C@@H](C2)N3CC4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2CC3CCC(C2)N3CC4=CC=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
exo-2,3-dimethoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide MD 790501 MD-790501 tropapride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.